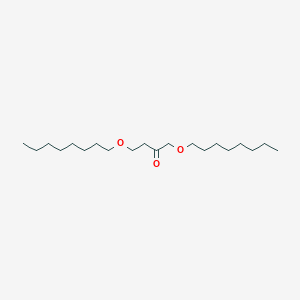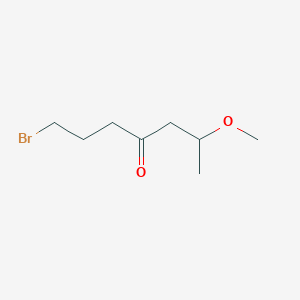
4-Heptanone, 1-bromo-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 1-bromo-6-methoxy- is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanone, featuring a bromine atom at the first position and a methoxy group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 1-bromo-6-methoxy- typically involves the bromination of 4-heptanone followed by the introduction of a methoxy group. One common method is the reaction of 4-heptanone with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-4-heptanone. This intermediate can then be reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group, resulting in 4-Heptanone, 1-bromo-6-methoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptanone, 1-bromo-6-methoxy- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: 4-Heptanone derivatives with different functional groups replacing the bromine atom.
Oxidation: 4-Heptanoic acid or its esters.
Reduction: 4-Heptanol.
Applications De Recherche Scientifique
4-Heptanone, 1-bromo-6-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Heptanone, 1-bromo-6-methoxy- depends on its interaction with specific molecular targets. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptanone: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-4-heptanone: Lacks the methoxy group, limiting its applications in certain synthetic routes.
6-Methoxy-4-heptanone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
4-Heptanone, 1-bromo-6-methoxy- is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
654643-25-1 |
|---|---|
Formule moléculaire |
C8H15BrO2 |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
1-bromo-6-methoxyheptan-4-one |
InChI |
InChI=1S/C8H15BrO2/c1-7(11-2)6-8(10)4-3-5-9/h7H,3-6H2,1-2H3 |
Clé InChI |
AIMRMTAKLPWKJH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)CCCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



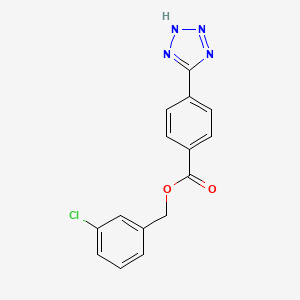


![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
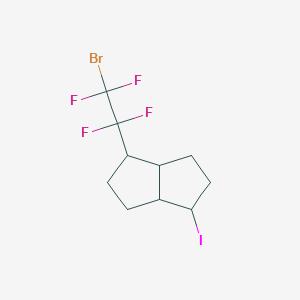
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
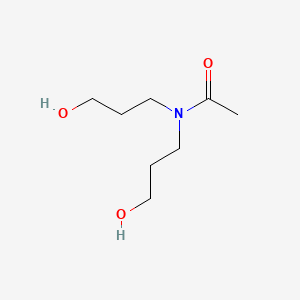
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
